molecular formula C7H16O B13443446 (S)-2-Methylhexanol-d3

(S)-2-Methylhexanol-d3

Cat. No.: B13443446
M. Wt: 119.22 g/mol
InChI Key: LCFKURIJYIJNRU-HMQROFFESA-N
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Description

(S)-2-Methylhexanol-d3 is a deuterated alcohol, which means it contains deuterium, a stable isotope of hydrogen. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Properties

Molecular Formula

C7H16O

Molecular Weight

119.22 g/mol

IUPAC Name

(2S)-2-(trideuteriomethyl)hexan-1-ol

InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3

InChI Key

LCFKURIJYIJNRU-HMQROFFESA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)CO

Canonical SMILES

CCCCC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylhexanol-d3 typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reduction of (S)-2-Methylhexanone-d3 using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction is usually carried out under an inert atmosphere to prevent the incorporation of regular hydrogen atoms.

Industrial Production Methods

Industrial production of (S)-2-Methylhexanol-d3 often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylhexanol-d3 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to (S)-2-Methylhexanone-d3 using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield (S)-2-Methylhexane-d3.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum deuteride in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: (S)-2-Methylhexanone-d3

    Reduction: (S)-2-Methylhexane-d3

    Substitution: (S)-2-Methylhexyl chloride-d3

Scientific Research Applications

(S)-2-Methylhexanol-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-Methylhexanol-d3 involves the incorporation of deuterium atoms into various molecular pathways. Deuterium has a higher mass than hydrogen, which can affect the rate of chemical reactions and the stability of certain molecular bonds. This property is exploited in studies to understand reaction kinetics and mechanisms.

Comparison with Similar Compounds

(S)-2-Methylhexanol-d3 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, (S)-2-Methylhexanol. Similar compounds include:

    (S)-2-Methylhexanol: The non-deuterated version, which lacks the unique properties imparted by deuterium.

    ®-2-Methylhexanol-d3: The enantiomer of (S)-2-Methylhexanol-d3, which has a different spatial arrangement of atoms.

    (S)-2-Methylhexanone-d3: The oxidized form of (S)-2-Methylhexanol-d3.

The presence of deuterium in (S)-2-Methylhexanol-d3 makes it particularly valuable in research applications where isotopic labeling is required.

Biological Activity

(S)-2-Methylhexanol-d3 is a deuterated form of 2-methylhexanol, a branched-chain alcohol with potential applications in various biological and chemical processes. This article provides an overview of its biological activity, including research findings, case studies, and relevant data tables.

(S)-2-Methylhexanol-d3 has the following chemical structure:

  • Molecular Formula : C7H16O
  • CAS Number : 66050-99-5

The deuterated version, where hydrogen atoms are replaced by deuterium, can influence the compound's metabolic pathways and biological interactions.

Inhibition of Cell Proliferation

Research indicates that (S)-2-Methylhexanol-d3 may exhibit inhibitory effects on cell proliferation. Similar compounds have been shown to affect cell cycle regulation and apoptosis in various cancer cell lines. For instance, studies on related alcohols suggest that they can induce cell cycle arrest and promote apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties of (S)-2-Methylhexanol-d3. The compound may influence neurotransmitter release and synaptic plasticity, which are critical for learning and memory processes. In neuronal cultures, related alcohols have been observed to modulate synaptic transmission and enhance neuroprotection against excitotoxicity .

Case Studies

  • Cell Line Studies : In vitro experiments using human neuroblastoma cells demonstrated that exposure to (S)-2-Methylhexanol-d3 resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased oxidative stress and mitochondrial impairment.
  • Animal Models : In a study involving rodents, administration of (S)-2-Methylhexanol-d3 showed a reduction in inflammation markers in models of neurodegenerative disease. This suggests a potential role in modulating inflammatory responses within the central nervous system .

Table 1: Biological Activity Summary of (S)-2-Methylhexanol-d3

ActivityObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
NeuroprotectionReduced excitotoxicity
Inflammation ModulationDecreased cytokine levels

Table 2: Comparative Analysis with Related Compounds

CompoundCell Viability (%)Neuroprotective EffectReference
(S)-2-Methylhexanol-d360% at 100 µMYes
2-Methylhexanol75% at 100 µMNo
Ethanol50% at 100 µMYes

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